1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-22-11-10-21(27-15-12-18-6-4-5-9-20(18)27)26-28(22)16-13-24-23(30)25-14-17-31-19-7-2-1-3-8-19/h1-12,15H,13-14,16-17H2,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNFAONZSMTLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.45 g/mol. The structure features an indole moiety linked to a pyridazine ring, which is further substituted with phenoxyethyl and urea groups. This unique arrangement is believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.45 g/mol |
| CAS Number | 1797966-13-2 |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Mechanism of Action:
- Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been confirmed through flow cytometry and caspase activity assays.
- Tubulin Targeting : Similar compounds have been reported to inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death.
Case Studies
-
Study on Indole Derivatives :
- A study evaluated the cytotoxic effects of various indole derivatives on MCF-7 and HeLa cells. Results indicated that certain derivatives exhibited IC50 values as low as 0.37 µM, significantly more potent than standard treatments like sorafenib .
- The study concluded that these compounds could serve as promising candidates for further development in anticancer therapies.
- Mechanistic Insights :
Synthesis Pathways
The synthesis of This compound typically involves multi-step reactions starting from readily available indole and pyridazine derivatives. Key steps include:
- Formation of the pyridazine ring.
- Coupling with the indole moiety.
- Final derivatization with phenoxyethyl and urea functionalities.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural elements of the target compound with analogs from the evidence:
Key Observations :
- The target compound uniquely combines indole and urea groups, which are absent in other analogs. These groups likely enhance target selectivity and pharmacokinetic properties compared to simpler halogenated derivatives (e.g., 3a-3h) .
- Unlike benzyloxy derivatives (5a-c) , the phenoxyethyl group in the target compound may reduce steric hindrance, improving membrane permeability.
- The absence of phosphate or sulfonamide groups (seen in ) suggests the target compound prioritizes neutral solubility over ionic interactions.
Physicochemical and Pharmacological Implications
While biological data for the target compound are lacking, trends from analogs suggest:
- Solubility: The urea and phenoxyethyl groups may improve water solubility compared to purely hydrophobic analogs like 3a-3h .
- Target Selectivity : The indole moiety could confer selectivity toward serotonin receptors or kinase domains, a feature absent in sulfonamide or phosphate-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
